Thalidomide-PEG3-ethylamine is a compound derived from thalidomide, a drug initially developed as a sedative and later recognized for its anti-cancer properties. The incorporation of polyethylene glycol (PEG) into the structure enhances its solubility and bioavailability, making it suitable for various therapeutic applications. This compound is classified as an E3 ligase ligand, specifically targeting cereblon, which plays a crucial role in the ubiquitin-proteasome system.
The synthesis of thalidomide-PEG3-ethylamine involves several steps:
For instance, one method described involves dissolving thalidomide in a suitable solvent, adding PEG3-ethylamine, and allowing the reaction to proceed with stirring at room temperature or under mild heating conditions .
Thalidomide-PEG3-ethylamine features a core structure derived from thalidomide, which consists of a phthalimide ring connected to an ethylamine group via a PEG linker. The molecular formula can be represented as CHNO, with specific structural characteristics including:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure through characteristic peaks corresponding to different hydrogen environments within the molecule .
Thalidomide-PEG3-ethylamine can undergo various chemical reactions, including:
The technical details of these reactions often involve monitoring reaction kinetics and yields through High Performance Liquid Chromatography (HPLC) or mass spectrometry.
The mechanism of action for thalidomide-PEG3-ethylamine primarily revolves around its binding to cereblon, an E3 ubiquitin ligase component. Upon binding:
This mechanism highlights the dual role of thalidomide derivatives in both anti-cancer activity and teratogenic effects due to their influence on protein homeostasis .
Thalidomide-PEG3-ethylamine exhibits various physical and chemical properties:
Analytical techniques such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while infrared spectroscopy (IR) can confirm functional groups present in the compound .
Thalidomide-PEG3-ethylamine has promising applications in:
Thalidomide’s biomedical journey represents one of pharmaceutical history’s most dramatic transformations—from infamy to therapeutic indispensability. Initially introduced in the 1950s as a sedative and antiemetic for morning sickness, thalidomide was rapidly withdrawn following one of medicine’s most catastrophic drug disasters, causing severe birth defects (phocomelia) in approximately 10,000 infants worldwide [2] [9]. This tragedy fundamentally reshaped global drug regulatory frameworks but paradoxically set the stage for thalidomide’s scientific renaissance. Decades later, researchers discovered thalidomide’s remarkable efficacy against inflammatory conditions and hematologic malignancies, culminating in its 2006 FDA approval as the first new multiple myeloma therapeutic in over a decade [2].
The pivotal breakthrough in understanding thalidomide’s mechanism came in 2010 when researchers identified cereblon (CRBN) as its primary biological target [7]. Cereblon functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex, which tags proteins for proteasomal degradation. This discovery illuminated thalidomide’s teratogenic mechanism—miscruiting the ligase complex to destabilize developmental regulators like fibroblast growth factor 8 (FGF8) [7]—while simultaneously revealing its therapeutic potential. This mechanistic understanding catalyzed the development of cereblon-binding derivatives, notably immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, which exhibit enhanced potency and reduced toxicity profiles compared to the parent compound [2] [5]. These advances established the foundation for thalidomide-based molecular glues in targeted protein degradation.
Table 1: Evolution of Thalidomide-Based Therapeutics
Era | Key Milestone | Scientific Impact |
---|---|---|
1950s | Marketed as sedative/antiemetic | Widespread teratogenicity leading to regulatory reforms |
1960s-1990s | Withdrawal and research hiatus | Reevaluation of mechanisms beyond sedation |
2000s | FDA approval for multiple myeloma and ENL | Validation of anti-angiogenic and immunomodulatory properties |
2010 | Cereblon identification as molecular target | Mechanistic basis for rational drug redesign |
2010-Present | Development of PROTAC technology | Expansion into targeted protein degradation platforms |
Polyethylene glycol (PEG) conjugation represents a cornerstone strategy in modern bioconjugate chemistry, primarily employed to enhance the physicochemical and pharmacological properties of therapeutic compounds. PEGylation—the covalent attachment of PEG chains—confers several critical advantages: (1) markedly improved aqueous solubility, particularly for hydrophobic pharmaceuticals like thalidomide derivatives; (2) reduced systemic clearance through decreased renal filtration; and (3) diminished immunogenicity via steric shielding of antigenic epitopes [10]. These properties collectively extend plasma half-life and enhance bioavailability, addressing significant limitations of unconjugated drugs. In oncology applications specifically, PEGylation promotes the enhanced permeability and retention (EPR) effect, facilitating passive tumor targeting [10].
In proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to induce targeted protein degradation, the linker segment connecting the E3 ligase ligand (e.g., thalidomide) and the target protein binder plays a decisive role in molecular efficiency. The linker directly influences proteasome engagement efficiency, ternary complex stability, and cellular permeability. Triethylene glycol (PEG3) has emerged as a preferred linker component due to its optimal length (approximately 12 atoms), flexibility, and hydrophilicity [1] [3] [6]. The terminal ethylamine group (–CH2CH2NH2) in Thalidomide-PEG3-ethylamine provides a primary amine functionality that serves as a versatile conjugation handle for coupling with carboxylic acid-containing target ligands via amide bond formation or reaction with activated esters (e.g., NHS esters) [10]. This modular design enables rapid PROTAC assembly, where the ethylamine-terminated thalidomide derivative acts as a "ready-to-conjugate" E3 ligase module that can be coupled to diverse target protein binders.
Table 2: Critical Attributes of PROTAC Linker Components
Attribute | Significance | PEG3 Contribution |
---|---|---|
Length | Determines spatial distance between E3 ligase and target protein | ~12 atoms provides optimal distance for ternary complex formation |
Flexibility | Enables conformational adaptability in target engagement | Ether bonds confer rotational freedom without excessive entropic penalty |
Hydrophilicity | Influences cellular permeability and solubility | Ethylene oxide units enhance aqueous compatibility |
Conjugation Handle | Enables modular assembly with target ligands | Terminal amine allows diverse bioconjugation chemistries |
Metabolic Stability | Affects intracellular half-life | Ether bonds resist enzymatic degradation better than ester linkages |
Thalidomide-PEG3-ethylamine (Chemical Name: 4-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride) represents a strategically functionalized cereblon ligand designed for PROTAC development [1] [3] [8]. Its molecular architecture integrates three distinct domains:
The structural classification places this compound in the category of ether-type thalidomide conjugates, distinguished by the direct ether linkage between the phthalimide aromatic ring and the PEG chain [1] [3]. This contrasts with alternative architectures like Thalidomide 4'-oxyacetamide-PEG3-amine (previously designated Thalidomide-linker 1), which incorporates an amide-bonded acetamide spacer (–NHCOCH2O–) between the phthalimide and PEG3 units [4]. The ether linkage in Thalidomide-PEG3-ethylamine confers greater metabolic stability compared to ester linkages while maintaining synthetic accessibility. With a molecular weight of 485.92 g/mol (hydrochloride salt), ≥95% purity, and storage stability at -20°C, this compound serves as a standardized building block for degrader development [1] [8]. Its chemical structure is unambiguously defined by the SMILES notation: O=C(N1C(CC2)C(NC2=O)=O)C3=C(C1=O)C(OCCOCCOCCOCCN)=CC=C3.Cl [1] [3].
Table 3: Molecular Metrics of Thalidomide-PEG3-ethylamine
Property | Specification | Functional Implication |
---|---|---|
Molecular Formula | C21H27N3O8·HCl | Defines elemental composition and molecular mass |
Molecular Weight | 485.92 g/mol | Impacts membrane permeability and bioavailability |
Purity | ≥95% (HPLC) | Ensures reliability in downstream conjugation reactions |
CAS Number | 2387510-82-7 | Unique chemical identifier for sourcing and literature searches |
Key Functional Groups | Phthalimide, ethers, terminal amine | Dictates cereblon binding, linker flexibility, and conjugation capability |
Storage Conditions | -20°C | Maintains chemical stability and prevents hydrolysis |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4